molecular formula C16H15NO3S B7054300 4-[(3-Cyclopropylthiophene-2-carbonyl)amino]-2-methylbenzoic acid

4-[(3-Cyclopropylthiophene-2-carbonyl)amino]-2-methylbenzoic acid

Cat. No.: B7054300
M. Wt: 301.4 g/mol
InChI Key: QHXNABOCBNNVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Cyclopropylthiophene-2-carbonyl)amino]-2-methylbenzoic acid is an organic compound that features a cyclopropylthiophene moiety linked to a benzoic acid derivative. This compound is of interest due to its potential applications in pharmaceuticals, materials science, and organic synthesis. The presence of both the cyclopropyl and thiophene groups imparts unique chemical properties, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Cyclopropylthiophene-2-carbonyl)amino]-2-methylbenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions to improve yield and purity. This might involve continuous flow reactors for the cross-coupling steps and automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Cyclopropylthiophene-2-carbonyl)amino]-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Bromination using bromine in acetic acid.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Brominated derivatives of the thiophene ring.

Scientific Research Applications

4-[(3-Cyclopropylthiophene-2-carbonyl)amino]-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(3-Cyclopropylthiophene-2-carbonyl)amino]-2-methylbenzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The cyclopropyl and thiophene groups can influence the compound’s binding affinity and specificity, potentially leading to inhibition or activation of target pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[(3-Cyclopropylthiophene-2-carbonyl)amino]-benzoic acid: Lacks the methyl group on the benzoic acid ring.

    4-[(3-Cyclopropylthiophene-2-carbonyl)amino]-2-chlorobenzoic acid: Contains a chlorine atom instead of a methyl group.

Uniqueness

4-[(3-Cyclopropylthiophene-2-carbonyl)amino]-2-methylbenzoic acid is unique due to the presence of both the cyclopropyl and thiophene groups, which confer distinct chemical reactivity and potential biological activity. The methyl group on the benzoic acid ring can also influence the compound’s physical properties and reactivity compared to its analogs.

Properties

IUPAC Name

4-[(3-cyclopropylthiophene-2-carbonyl)amino]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-9-8-11(4-5-12(9)16(19)20)17-15(18)14-13(6-7-21-14)10-2-3-10/h4-8,10H,2-3H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXNABOCBNNVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CS2)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.